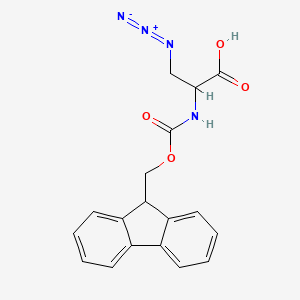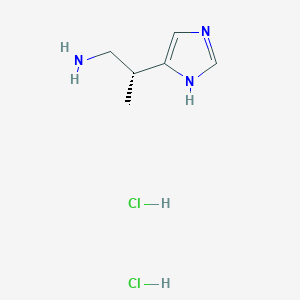
(R)(-)-alpha-Methylhistamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®(-)-alpha-Methylhistamine dihydrochloride is a chemical compound known for its role as a selective agonist for histamine H3 receptors. This compound is often used in scientific research to study the physiological and pharmacological effects of histamine receptors, particularly in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®(-)-alpha-Methylhistamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with histamine, a naturally occurring biogenic amine.
Methylation: The alpha position of histamine is methylated using a suitable methylating agent under controlled conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®(-)-alpha-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation of histamine.
Enantiomeric Resolution: Industrial resolution techniques to separate the ®-enantiomer.
Purification: Purification steps to ensure high purity of the final product.
Salt Formation: Conversion to dihydrochloride salt for stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
®(-)-alpha-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted histamine derivatives.
Applications De Recherche Scientifique
®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.
Biology: Helps in understanding the role of histamine receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of pharmaceuticals targeting histamine receptors.
Mécanisme D'action
®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- ®-(-)-3-Piperidinamine dihydrochloride
Uniqueness
®(-)-alpha-Methylhistamine dihydrochloride is unique due to its high selectivity for histamine H3 receptors, making it a valuable tool in research focused on these receptors. Its ability to modulate neurotransmitter release sets it apart from other histamine analogs.
Propriétés
Formule moléculaire |
C6H13Cl2N3 |
|---|---|
Poids moléculaire |
198.09 g/mol |
Nom IUPAC |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
Clé InChI |
WYTFQBBWJOPBCK-ZJIMSODOSA-N |
SMILES isomérique |
C[C@H](CN)C1=CN=CN1.Cl.Cl |
SMILES canonique |
CC(CN)C1=CN=CN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
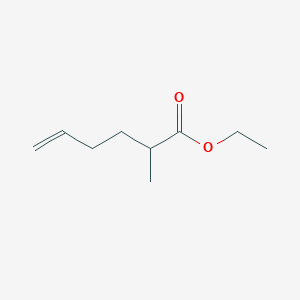
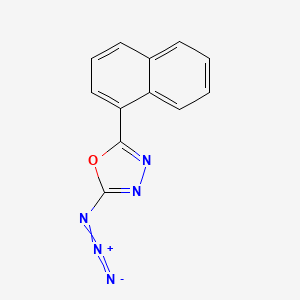

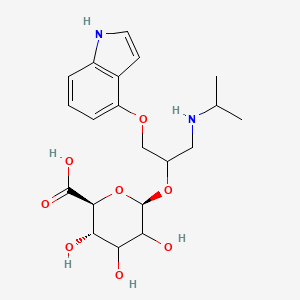
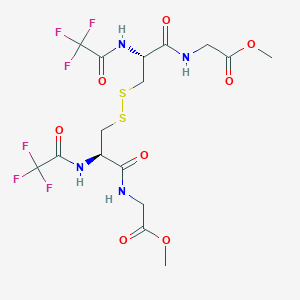

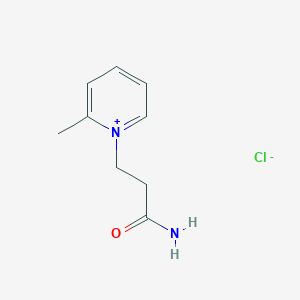
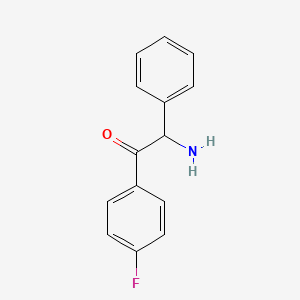
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
